Levofloxacin acyl-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

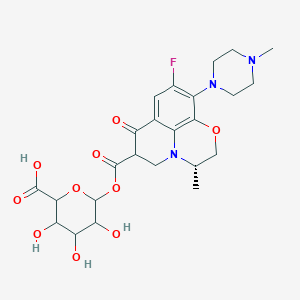

Levofloxacin acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C24H28FN3O10 and a molecular weight of 537.49 g/mol . It is a derivative of levofloxacin, a fluoroquinolone antibiotic, and is primarily used in proteomics research . This compound is known for its role in drug metabolism and pharmacokinetics studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of levofloxacin acyl-beta-D-glucuronide typically involves the conjugation of levofloxacin with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin . The reaction conditions often include an aqueous medium and a controlled pH to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Levofloxacin acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Substitution: Substitution reactions can occur at the acyl group, where different substituents can replace the original group.

Common Reagents and Conditions

Hydrolysis: Typically carried out in an acidic or basic medium.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

The major products formed from these reactions include levofloxacin, glucuronic acid, and various oxidized or substituted derivatives of levofloxacin .

Aplicaciones Científicas De Investigación

Metabolic Pathways

Levofloxacin undergoes extensive metabolism, with acyl glucuronidation being a key pathway. The involvement of UDP-glucuronosyltransferases (UGTs) in this process has been well-documented. Studies indicate that UGT1A1, UGT1A3, and UGT1A9 are primarily responsible for the glucuronidation of levofloxacin in human liver microsomes . The Km values for these enzymes range from 1.9 to 10.0 mM, indicating varying affinities for the substrate . Understanding these metabolic pathways is crucial for predicting drug interactions and individual responses to therapy.

Pharmacological Implications

The acyl-beta-D-glucuronide form of levofloxacin has implications for its pharmacological profile:

- Enhanced Solubility : The glucuronidation process increases the solubility of levofloxacin, facilitating its excretion and potentially reducing toxicity .

- Altered Efficacy : The metabolite may exhibit different pharmacokinetic properties compared to the parent drug, influencing its therapeutic effectiveness and safety profile .

Transporter Interactions

Research has highlighted the role of various uptake and efflux transporters in the disposition of levofloxacin and its glucuronide metabolites. Studies have shown that these metabolites can act as substrates or inhibitors for several transporters, including:

- Sodium-dependent organic anion transporter (SOAT)

- Organic anion transporting polypeptides (OATPs)

These interactions can significantly affect the absorption, distribution, and elimination of drugs, thus impacting overall pharmacotherapy outcomes .

Clinical Applications

Levofloxacin acyl-beta-D-glucuronide's clinical relevance is underscored by its role in treating infections caused by resistant bacteria. Notably:

- Chronic Infections : It has been studied in the context of chronic pulmonary infections due to Pseudomonas aeruginosa, particularly in cystic fibrosis patients . The inhaled formulation (MP-376) aims to deliver levofloxacin directly to the lungs, enhancing local efficacy while minimizing systemic exposure.

- Antimicrobial Resistance : Understanding the metabolic pathways may help develop strategies to combat resistance mechanisms associated with fluoroquinolones.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study demonstrated that glucuronidation significantly influences the pharmacokinetics of fluoroquinolone antibiotics in humans, suggesting that variations in UGT activity could lead to differences in drug response among individuals .

- Another investigation into the gut microbiome's interaction with drug metabolism revealed that microbial communities can affect the biotransformation of levofloxacin, potentially altering its efficacy and safety .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Metabolizing Enzymes | UGT1A1, UGT1A3, UGT1A9 |

| Km Values | Range from 1.9 to 10.0 mM |

| Clinical Relevance | Treatment for chronic infections; potential role in antimicrobial resistance |

| Transporter Interactions | Involvement with SOAT and OATPs affecting drug disposition |

| Research Implications | Variability in drug response due to genetic differences in UGT activity |

Mecanismo De Acción

Levofloxacin acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, levofloxacin. Levofloxacin inhibits bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria . The glucuronide conjugate itself is generally inactive but plays a crucial role in the detoxification and excretion of levofloxacin .

Comparación Con Compuestos Similares

Similar Compounds

Ofloxacin acyl-beta-D-glucuronide: Another glucuronide conjugate of a fluoroquinolone antibiotic.

Ciprofloxacin acyl-beta-D-glucuronide: A glucuronide conjugate of ciprofloxacin, another fluoroquinolone antibiotic.

Uniqueness

Levofloxacin acyl-beta-D-glucuronide is unique due to its specific structure and the presence of a fluorine atom, which enhances its stability and activity compared to other fluoroquinolone glucuronides . Additionally, its stereochemistry plays a crucial role in its biological activity and pharmacokinetics .

Propiedades

IUPAC Name |

6-[(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7,10,12,17-19,21,24,30-32H,3-6,8-9H2,1-2H3,(H,33,34)/t10-,12?,17?,18?,19?,21?,24?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTTVQUWSVIRFE-DTKWDHMGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1CC(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.